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molecular formula C6H6O6 B1666549 cis-Aconitic acid CAS No. 499-12-7

cis-Aconitic acid

Cat. No. B1666549
M. Wt: 174.11 g/mol
InChI Key: GTZCVFVGUGFEME-IWQZZHSRSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05436221

Procedure details

Trans-aconitic acid (0.17 g, 1.0 mmol) and trifluoroacetic acid salt of β-Ala--Arg(Mts)--Leu--Asp(OBn)--Ser(Bn)--NH--iPr (SEQ ID NO:11) (3.23 g, 3.0 mmol) were condensed with CDI in DMF. The product was treated as in Example 73 to obtain the objective compound in the protected form (0.67 g, 0.22 mmol). The protected compound was dissolved in trifluoroacetic acid (10 ml), added with a trifuluoroacetic acid solution of 1M-trifluoromethanesulfonic acid/thioanisole/m-cresol with ice cooling at 0° C. and allowed to react for 1 hour to eliminate the protective group on the side chains and at the terminal of the peptide. The reaction mixture was poured into ether, and resulted oily precipitate was dissolved in distilled water, washed with ethyl acetate, passed through an anion-exchange resin column (Amberlite IRA400; C1 form) to convert the product into hydrochloride and lyophilized to obtain the objective aconitic acid (β-Ala--Arg--Leu--Asp--Ser--NH--iPr)3 (SEQ ID NO:11)3 (0.29 g, 0.15 mmol).
Quantity
0.17 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
trifluoromethanesulfonic acid thioanisole m-cresol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
peptide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[CH2:1]([C:10]([OH:12])=[O:11])/[C:2](/[C:7]([OH:9])=[O:8])=[CH:3]\[C:4]([OH:6])=[O:5].C1N=CN(C(N2C=NC=C2)=O)C=1.FC(F)(F)S(O)(=O)=O.C1(SC)C=CC=CC=1.C1C(O)=CC=CC=1C.CCOCC>CN(C=O)C.FC(F)(F)C(O)=O.O>[C:10]([OH:12])(=[O:11])[CH:1]=[C:2]([CH2:3][C:4]([OH:6])=[O:5])[C:7]([OH:9])=[O:8] |f:2.3.4|

Inputs

Step One
Name
Quantity
0.17 g
Type
reactant
Smiles
C(/C(=C\C(=O)O)/C(=O)O)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CN(C=N1)C(=O)N2C=CN=C2
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
trifluoromethanesulfonic acid thioanisole m-cresol
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(S(=O)(=O)O)(F)F.C1(=CC=CC=C1)SC.C1=C(C=CC=C1O)C
Step Four
Name
peptide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC
Step Six
Name
Quantity
10 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
FC(C(=O)O)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The product was treated as in Example 73
CUSTOM
Type
CUSTOM
Details
to obtain the objective compound in the protected form (0.67 g, 0.22 mmol)
CUSTOM
Type
CUSTOM
Details
to react for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
resulted oily precipitate
WASH
Type
WASH
Details
washed with ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
C(C=C(C(=O)O)CC(=O)O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05436221

Procedure details

Trans-aconitic acid (0.17 g, 1.0 mmol) and trifluoroacetic acid salt of β-Ala--Arg(Mts)--Leu--Asp(OBn)--Ser(Bn)--NH--iPr (SEQ ID NO:11) (3.23 g, 3.0 mmol) were condensed with CDI in DMF. The product was treated as in Example 73 to obtain the objective compound in the protected form (0.67 g, 0.22 mmol). The protected compound was dissolved in trifluoroacetic acid (10 ml), added with a trifuluoroacetic acid solution of 1M-trifluoromethanesulfonic acid/thioanisole/m-cresol with ice cooling at 0° C. and allowed to react for 1 hour to eliminate the protective group on the side chains and at the terminal of the peptide. The reaction mixture was poured into ether, and resulted oily precipitate was dissolved in distilled water, washed with ethyl acetate, passed through an anion-exchange resin column (Amberlite IRA400; C1 form) to convert the product into hydrochloride and lyophilized to obtain the objective aconitic acid (β-Ala--Arg--Leu--Asp--Ser--NH--iPr)3 (SEQ ID NO:11)3 (0.29 g, 0.15 mmol).
Quantity
0.17 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
trifluoromethanesulfonic acid thioanisole m-cresol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
peptide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[CH2:1]([C:10]([OH:12])=[O:11])/[C:2](/[C:7]([OH:9])=[O:8])=[CH:3]\[C:4]([OH:6])=[O:5].C1N=CN(C(N2C=NC=C2)=O)C=1.FC(F)(F)S(O)(=O)=O.C1(SC)C=CC=CC=1.C1C(O)=CC=CC=1C.CCOCC>CN(C=O)C.FC(F)(F)C(O)=O.O>[C:10]([OH:12])(=[O:11])[CH:1]=[C:2]([CH2:3][C:4]([OH:6])=[O:5])[C:7]([OH:9])=[O:8] |f:2.3.4|

Inputs

Step One
Name
Quantity
0.17 g
Type
reactant
Smiles
C(/C(=C\C(=O)O)/C(=O)O)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CN(C=N1)C(=O)N2C=CN=C2
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
trifluoromethanesulfonic acid thioanisole m-cresol
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(S(=O)(=O)O)(F)F.C1(=CC=CC=C1)SC.C1=C(C=CC=C1O)C
Step Four
Name
peptide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC
Step Six
Name
Quantity
10 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
FC(C(=O)O)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The product was treated as in Example 73
CUSTOM
Type
CUSTOM
Details
to obtain the objective compound in the protected form (0.67 g, 0.22 mmol)
CUSTOM
Type
CUSTOM
Details
to react for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
resulted oily precipitate
WASH
Type
WASH
Details
washed with ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
C(C=C(C(=O)O)CC(=O)O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05436221

Procedure details

Trans-aconitic acid (0.17 g, 1.0 mmol) and trifluoroacetic acid salt of β-Ala--Arg(Mts)--Leu--Asp(OBn)--Ser(Bn)--NH--iPr (SEQ ID NO:11) (3.23 g, 3.0 mmol) were condensed with CDI in DMF. The product was treated as in Example 73 to obtain the objective compound in the protected form (0.67 g, 0.22 mmol). The protected compound was dissolved in trifluoroacetic acid (10 ml), added with a trifuluoroacetic acid solution of 1M-trifluoromethanesulfonic acid/thioanisole/m-cresol with ice cooling at 0° C. and allowed to react for 1 hour to eliminate the protective group on the side chains and at the terminal of the peptide. The reaction mixture was poured into ether, and resulted oily precipitate was dissolved in distilled water, washed with ethyl acetate, passed through an anion-exchange resin column (Amberlite IRA400; C1 form) to convert the product into hydrochloride and lyophilized to obtain the objective aconitic acid (β-Ala--Arg--Leu--Asp--Ser--NH--iPr)3 (SEQ ID NO:11)3 (0.29 g, 0.15 mmol).
Quantity
0.17 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
trifluoromethanesulfonic acid thioanisole m-cresol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
peptide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[CH2:1]([C:10]([OH:12])=[O:11])/[C:2](/[C:7]([OH:9])=[O:8])=[CH:3]\[C:4]([OH:6])=[O:5].C1N=CN(C(N2C=NC=C2)=O)C=1.FC(F)(F)S(O)(=O)=O.C1(SC)C=CC=CC=1.C1C(O)=CC=CC=1C.CCOCC>CN(C=O)C.FC(F)(F)C(O)=O.O>[C:10]([OH:12])(=[O:11])[CH:1]=[C:2]([CH2:3][C:4]([OH:6])=[O:5])[C:7]([OH:9])=[O:8] |f:2.3.4|

Inputs

Step One
Name
Quantity
0.17 g
Type
reactant
Smiles
C(/C(=C\C(=O)O)/C(=O)O)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CN(C=N1)C(=O)N2C=CN=C2
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
trifluoromethanesulfonic acid thioanisole m-cresol
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(S(=O)(=O)O)(F)F.C1(=CC=CC=C1)SC.C1=C(C=CC=C1O)C
Step Four
Name
peptide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC
Step Six
Name
Quantity
10 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
FC(C(=O)O)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The product was treated as in Example 73
CUSTOM
Type
CUSTOM
Details
to obtain the objective compound in the protected form (0.67 g, 0.22 mmol)
CUSTOM
Type
CUSTOM
Details
to react for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
resulted oily precipitate
WASH
Type
WASH
Details
washed with ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
C(C=C(C(=O)O)CC(=O)O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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